Pentadecanoate, also known as pentadecanoic acid or n-pentadecanoic acid, is a saturated fatty acid with a long carbon chain consisting of fifteen carbon atoms. It is classified as a medium-chain fatty acid and is primarily derived from animal fats and certain plant oils. This compound has garnered attention in various scientific studies due to its unique properties and potential applications in fields such as biochemistry, nutrition, and pharmacology.
Pentadecanoate can be sourced from both natural and synthetic processes. Naturally, it is found in small amounts in the fats of ruminant animals and certain plant oils. The compound can also be synthesized through various chemical methods, including the elongation of shorter-chain fatty acids.
Pentadecanoate falls under the category of saturated fatty acids. It is characterized by the presence of single bonds between carbon atoms in its hydrocarbon chain, which contributes to its solid state at room temperature. In terms of its chemical structure, it can be classified as a straight-chain fatty acid with the molecular formula .
The synthesis of pentadecanoate can be achieved through several methods:
The synthesis often involves optimizing various parameters such as temperature, enzyme concentration, and substrate ratios to maximize yield and efficiency. For example, using ultrasound technology has been shown to enhance reaction rates and conversion efficiency during lipase-catalyzed synthesis .
Pentadecanoate has a linear structure characterized by a long hydrocarbon chain. Its molecular structure can be represented as follows:
This indicates that pentadecanoate consists of a methyl group at one end and a carboxylic acid functional group at the other end.
Pentadecanoate participates in various chemical reactions typical of fatty acids:
The esterification reaction can be represented as follows:
where R represents the pentadecanoyl group and R' represents an alkyl group from an alcohol.
The mechanism by which pentadecanoate exerts its effects in biological systems includes:
Research indicates that pentadecanoate's metabolic pathways may differ from those of shorter-chain fatty acids, potentially leading to unique health outcomes .
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and structural confirmation .
Pentadecanoate has several applications across different scientific fields:
Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, transitioned from a simple dietary component to a significant biomarker and bioactive compound through decades of research. Initially identified as a trace fatty acid in dairy fats, its presence in blood and tissues was recognized as a robust biomarker of dairy intake due to its exogenous origins and minimal endogenous production [1] [3]. Early studies in the 1990s–2000s established strong correlations between serum C15:0 levels and dairy consumption, validated through gas chromatography measurements and dietary records [1] [8].
The paradigm shifted when observational studies revealed that higher circulating C15:0 levels were associated with lower risks of cardiometabolic diseases, contradicting historical assumptions about saturated fats. This prompted investigations into its intrinsic bioactivity. By the 2010s, C15:0 was demonstrated to have pleiotropic mechanisms, including:
Table 1: Evolution of Pentadecanoate Research
Time Period | Research Focus | Key Advances |
---|---|---|
1990s–2000s | Biomarker Validation | Correlation of serum C15:0 with dairy intake; Standardization in gas chromatography assays [1] |
2005–2015 | Epidemiological Links | Inverse associations with CVD, T2D, and mortality in cohort studies [1] [8] |
2015–Present | Mechanistic Bioactivity | Identification of AMPK/mTOR modulation, membrane stabilization, and senolytic-like effects [3] [7] |
Large-scale cohort studies and meta-analyses demonstrate that circulating pentadecanoate levels inversely correlate with multiple chronic diseases:
Cardiovascular Disease (CVD)
A landmark meta-analysis of 18 prospective studies (including 4,150 Swedish adults followed for 16.6 years) revealed:
Type 2 Diabetes (T2D) and Metabolic Dysfunction
Cancer and Hepatic Disease
Table 2: Chronic Disease Risk Reduction Associated with Circulating Pentadecanoate
Disease Category | Key Epidemiological Findings | Proposed Biological Mechanisms |
---|---|---|
Cardiovascular | 25% ↓ CVD risk per IQR increase [1] | AMPK activation; LDL/triglyceride reduction; anti-inflammatory effects |
Type 2 Diabetes | 14% ↓ risk per SD increase; improved insulin sensitivity [8] | PPAR-α/δ activation; β-cell protection |
Cancer | Inverse associations with GI/liver cancers [3] | mTOR inhibition; reduced oncogenic signaling |
NAFLD/NASH | Lower hepatic inflammation/fibrosis [7] | Senolytic activity; reduced inflammasome activation |
The geroscience hypothesis posits that targeting fundamental aging processes can concurrently mitigate multiple chronic diseases [4] [10]. Pentadecanoate exemplifies this approach by modulating core "pillars of aging":
Cellular Senescence and SASP
Mitochondrial and Metabolic Dysfunction
Comparative Longevity Pathways
BioMAP profiling shows C15:0 shares 24/36 key activities with rapamycin—a gold-standard longevity compound—including:
Table 3: Pentadecanoate vs. Established Longevity-Enhancing Compounds
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8